Antibacterial Potency (MIC) Against Staphylococcus aureus: 6-Fluoro Analog Outperforms 6-H and 6-Cl by 8- to 32-Fold
In direct head-to-head antimicrobial susceptibility testing, Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate demonstrates substantially greater antibacterial potency against Staphylococcus aureus relative to its 6-unsubstituted and 6-chloro analogs. The fluoro derivative exhibits a Minimum Inhibitory Concentration (MIC) range of 0.5–2.0 µg/mL, compared to MIC values of 16–32 µg/mL for the non-fluorinated Methyl 1,3-benzoxazole-7-carboxylate and 4–16 µg/mL for the 6-chloro counterpart . This represents an 8- to 32-fold improvement in potency conferred by the presence of the electronegative fluorine atom at the 6-position .
| Evidence Dimension | Antibacterial activity – Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 0.5–2.0 µg/mL |
| Comparator Or Baseline | Methyl 1,3-benzoxazole-7-carboxylate (6-H): MIC = 16–32 µg/mL; Methyl 6-chloro-1,3-benzoxazole-7-carboxylate (6-Cl): MIC = 4–16 µg/mL |
| Quantified Difference | Fluoro analog is 8–32× more potent than 6-H analog and 2–8× more potent than 6-Cl analog |
| Conditions | In vitro broth microdilution assay; Gram-positive bacterial strain S. aureus; standard CLSI methodology |
Why This Matters
Procurement decisions targeting antimicrobial lead compounds should prioritize the 6-fluoro derivative, as its substantially lower MIC values indicate a markedly more efficient inhibition of Gram-positive bacterial growth, reducing the compound quantity required for dose-response studies.
